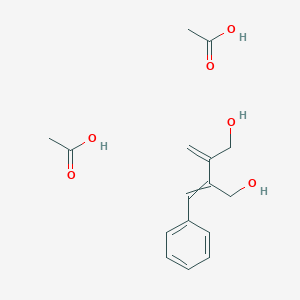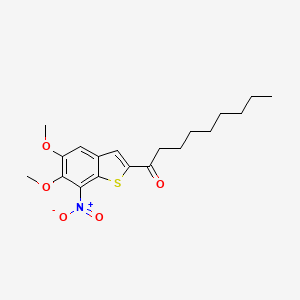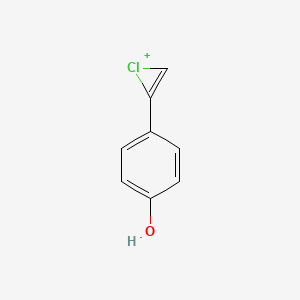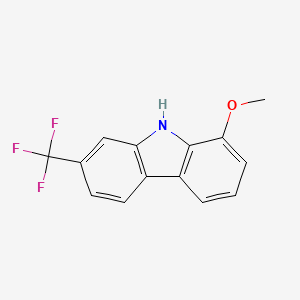![molecular formula C21H11NO3S B14193683 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918647-42-4](/img/structure/B14193683.png)
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with a suitable naphthalene derivative in the presence of oxidizing agents can yield the desired benzothiazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(4-oxo-1,3-benzothiazin-2-yl)benzamide
- 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
- 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione stands out due to its unique structural features, which confer distinct chemical and biological properties. Its fused ring system and specific functional groups make it a versatile molecule for various applications .
特性
CAS番号 |
918647-42-4 |
|---|---|
分子式 |
C21H11NO3S |
分子量 |
357.4 g/mol |
IUPAC名 |
2-(4-oxo-1,3-benzothiazin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C21H11NO3S/c23-18-14-9-11-5-1-2-6-12(11)10-15(14)19(24)17(18)21-22-20(25)13-7-3-4-8-16(13)26-21/h1-10,17H |
InChIキー |
QNYNEGPJZIMXPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC(=O)C5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)


